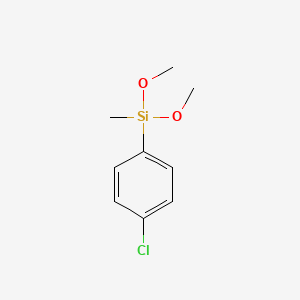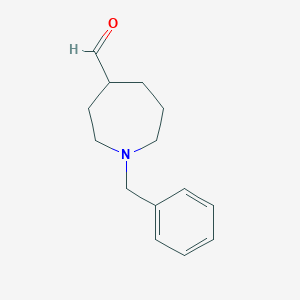
1-Benzylazepane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzylazepane-4-carbaldehyde is a chemical compound that belongs to the class of azepanes. It is characterized by a seven-membered ring structure with a benzyl group attached to the nitrogen atom and an aldehyde functional group at the fourth position. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzylazepane-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with a suitable aldehyde under acidic conditions to form the azepane ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .
化学反应分析
Types of Reactions: 1-Benzylazepane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform.
Major Products:
科学研究应用
1-Benzylazepane-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-benzylazepane-4-carbaldehyde is primarily related to its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
相似化合物的比较
1-Benzylpiperidine-4-carbaldehyde: Similar structure but with a six-membered ring.
1-Benzylhexahydroazepine-4-carbaldehyde: Similar structure but with a fully saturated seven-membered ring.
Uniqueness: 1-Benzylazepane-4-carbaldehyde is unique due to its specific ring size and the presence of both a benzyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
1-benzylazepane-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2 |
InChI 键 |
ZXLSORCCVKGQBQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCN(C1)CC2=CC=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


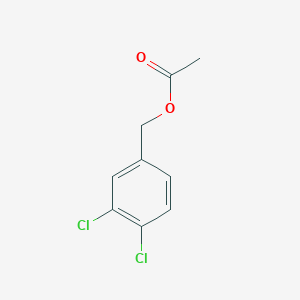
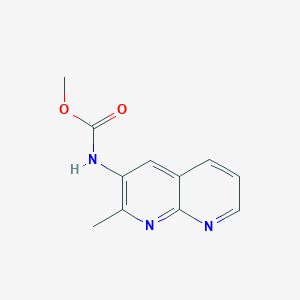


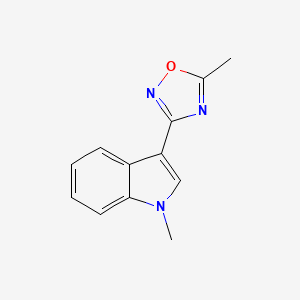
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
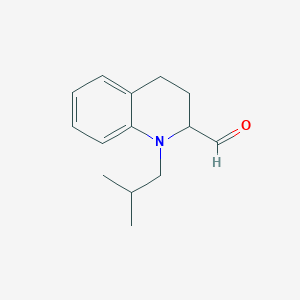
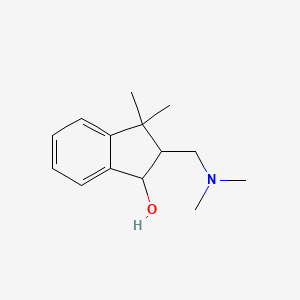
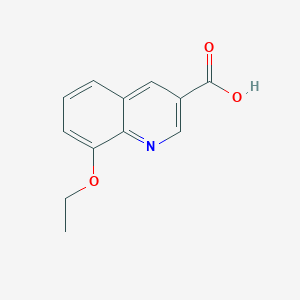


![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
